3-(2,5-Difluorophenyl)prop-2-yn-1-ol
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Overview
Description
3-(2,5-Difluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6F2O It is characterized by the presence of a difluorophenyl group attached to a propyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol typically involves the reaction of 2,5-difluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. The reaction mechanism involves the nucleophilic addition of propargyl alcohol to the carbonyl group of 2,5-difluorobenzaldehyde, followed by dehydration to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(2,5-Difluorophenyl)prop-2-yn-1-al (aldehyde) or 3-(2,5-Difluorophenyl)prop-2-ynoic acid (carboxylic acid).
Reduction: 3-(2,5-Difluorophenyl)prop-2-en-1-ol (alkene) or 3-(2,5-Difluorophenyl)propan-1-ol (alkane).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Difluorophenyl)prop-2-yn-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the propyn-1-ol moiety allows for further chemical modifications. This compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)prop-2-yn-1-ol
- 3-(3,5-Difluorophenyl)prop-2-yn-1-ol
- 3-(2,6-Difluorophenyl)prop-2-yn-1-ol
Uniqueness
3-(2,5-Difluorophenyl)prop-2-yn-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the propyn-1-ol moiety also provides additional sites for chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIUKQHUBKYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#CCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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